![molecular formula C17H19NO3S B3929298 2-(4-methoxyphenoxy)-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B3929298.png)
2-(4-methoxyphenoxy)-N-[2-(phenylthio)ethyl]acetamide
Overview
Description
2-(4-methoxyphenoxy)-N-[2-(phenylthio)ethyl]acetamide, also known as MPPETA, is a chemical compound that has gained significant attention in the field of scientific research. MPPETA is a thioether derivative of acetamide and is used in various laboratory experiments to study its mechanism of action and physiological effects.
Scientific Research Applications
2-(4-methoxyphenoxy)-N-[2-(phenylthio)ethyl]acetamide has been widely used in scientific research to study its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has also been studied for its potential use as a neuroprotective agent in Parkinson's disease. Additionally, this compound has been investigated for its role in the treatment of liver fibrosis and myocardial ischemia-reperfusion injury.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-[2-(phenylthio)ethyl]acetamide is not fully understood, but it is believed to act through several pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It also inhibits the activity of nuclear factor-kappaB (NF-kB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. This compound has also been shown to activate the Nrf2 pathway, which plays a role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been demonstrated to reduce inflammation and oxidative stress in various tissues, including the liver and brain. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, this compound has been shown to improve mitochondrial function and reduce cell death in models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
2-(4-methoxyphenoxy)-N-[2-(phenylthio)ethyl]acetamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research involving 2-(4-methoxyphenoxy)-N-[2-(phenylthio)ethyl]acetamide. One area of interest is the potential use of this compound as a therapeutic agent in various diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic effects. Additionally, future research could focus on developing more soluble forms of this compound to improve its administration in laboratory experiments.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. Its synthesis method is well-established, and it has been shown to have potential therapeutic effects in various diseases. This compound acts through several pathways, including inhibition of COX-2 and NF-kB, and activation of the Nrf2 pathway. It has several biochemical and physiological effects, including reducing inflammation and oxidative stress. This compound has several advantages for use in laboratory experiments, including its stability and low toxicity, but it also has limitations related to its poor solubility in water. Future research could focus on developing more soluble forms of this compound and exploring its potential therapeutic effects in various diseases.
properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-(2-phenylsulfanylethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-20-14-7-9-15(10-8-14)21-13-17(19)18-11-12-22-16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYFUMJSRAQKID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCCSC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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